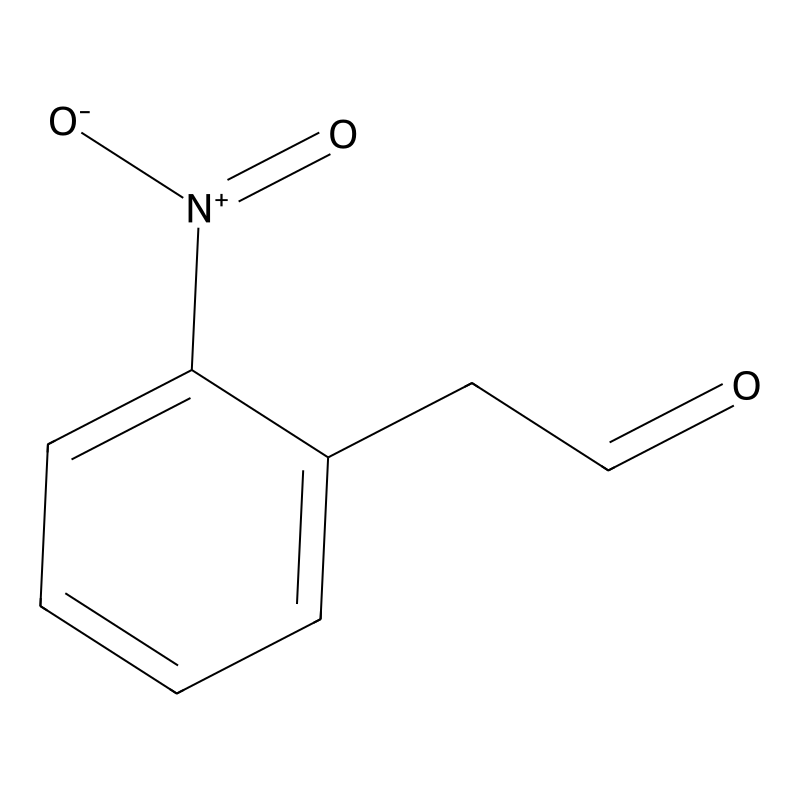

2-(2-Nitrophenyl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

One study describes its preparation through the condensation of 2-nitrobenzaldehyde and acetaldehyde using piperidine as a catalyst. PubChem, National Library of Medicine:

Another study details its characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for identification and structural confirmation. BLD Pharm:

Potential Applications:

While specific research applications of 2-(2-Nitrophenyl)acetaldehyde are limited, its chemical structure suggests potential areas of exploration:

- Intermediate in Organic Synthesis: The presence of the reactive aldehyde group and the nitro group makes it a potential intermediate for the synthesis of more complex molecules with desired functionalities.

- Study of Nitro Group Reactivity: The nitro group is a common functional group in various organic molecules and understanding its reactivity is crucial in numerous fields. Studying the reactivity of this specific nitro group in 2-(2-Nitrophenyl)acetaldehyde could contribute to broader knowledge in this area.

2-(2-Nitrophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol. It consists of a nitrophenyl group attached to an acetaldehyde moiety. This compound is notable for its potential applications in organic synthesis and biological research due to the presence of both aldehyde and nitro functional groups, which can participate in various

There is no current information available on the specific mechanism of action of 2-(2-Nitrophenyl)acetaldehyde.

- Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

- The nitro group suggests potential explosive properties. Handle with care and avoid strong heating or grinding.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Reduction: The nitro group can be reduced to an amino group, allowing for further functionalization.

- Condensation Reactions: This compound can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.

- Cyclization: The compound can also undergo cyclization reactions to form more complex structures, including heterocycles.

These reactions make 2-(2-nitrophenyl)acetaldehyde a versatile intermediate in organic synthesis.

While specific biological activities of 2-(2-nitrophenyl)acetaldehyde have not been extensively documented, compounds with nitrophenyl groups often exhibit significant biological activities. For instance:

- Antimicrobial Properties: Nitro compounds are known for their antimicrobial effects.

- Pharmacological Potential: The structural features of 2-(2-nitrophenyl)acetaldehyde suggest potential as a precursor for biologically active derivatives that may act as enzyme inhibitors or anticancer agents.

Further studies are required to elucidate its specific biological roles.

Several methods exist for synthesizing 2-(2-nitrophenyl)acetaldehyde:

- Nitration of Phenylacetaldehyde: This method involves the electrophilic aromatic substitution of phenylacetaldehyde with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the ortho position.

- Reduction of Nitro Compounds: Starting from 2-nitrophenylacetic acid, reduction processes can yield 2-(2-nitrophenyl)acetaldehyde through controlled reduction techniques.

- Alternative Synthetic Routes: Recent studies have explored novel synthetic pathways involving cyclization and functional group transformations to achieve this compound efficiently .

2-(2-Nitrophenyl)acetaldehyde has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Research Tool: Its unique structure makes it valuable in research settings for studying reaction mechanisms and biological interactions.

- Potential Herbicide: Similar compounds have been explored for herbicidal activity, indicating possible agricultural applications.

Interaction studies involving 2-(2-nitrophenyl)acetaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its behavior in biological systems and its potential interactions with biomolecules such as proteins and nucleic acids.

Research indicates that the nitro group can influence the reactivity of the compound, affecting how it interacts with other molecules. Understanding these interactions is crucial for developing derivatives with targeted biological activities.

Several compounds share structural similarities with 2-(2-nitrophenyl)acetaldehyde. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Nitrophenol | C₆H₄N₂O₃ | Known for its acidity and use in dyes |

| 4-Nitrobenzaldehyde | C₇H₅N₂O₃ | Used in organic synthesis; exhibits similar reactivity |

| 3-Nitroaniline | C₆H₄N₂O₂ | Exhibits biological activity; used in dye production |

| 3-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Known for its use in pharmaceuticals |

Uniqueness of 2-(2-Nitrophenyl)acetaldehyde

The uniqueness of 2-(2-nitrophenyl)acetaldehyde lies in its combination of an aldehyde functional group with a nitrophenyl moiety, providing distinct reactivity patterns compared to other similar compounds. Its potential as an intermediate in synthesizing biologically active molecules further enhances its significance in both academic research and industrial applications.